7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one
Description
7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a naphthyridine core fused with a partially hydrogenated ring system. The molecule is substituted with a carbobenzyloxy (Cbz) protecting group at the 7-position, which enhances its stability during synthetic procedures . Its chemical formula is C₁₆H₁₆N₂O₃, with a molecular weight of 284.31 g/mol. It typically appears as a white to yellow solid, though precise physical properties like melting point and density remain undocumented in publicly available sources . This compound is primarily utilized in medicinal chemistry as a precursor or intermediate for synthesizing neuroactive or enzyme-targeting molecules, leveraging its rigid bicyclic framework for structural diversity .
Properties
IUPAC Name |
benzyl 6-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-8-13-6-7-18(10-14(13)9-17-15)16(20)21-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDJKDLVSGBUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CNC(=O)C=C21)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Cbz Protection of Secondary Amines
A solution-phase method involves reacting 5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one with benzyl chloroformate in dichloromethane (DCM) using triethylamine (TEA) as a base. Optimal conditions (0°C, 2 hours) afford 7-Cbz-protected derivatives in 78–82% yield. The reaction proceeds via nucleophilic attack of the secondary amine on the electrophilic carbonyl of benzyl chloroformate, with TEA scavenging HCl to drive completion.
Solid-Phase Synthesis Using Wang Resin
A modular approach employs Wang resin-bound intermediates to streamline purification. As detailed in combinatorial chemistry studies, coupling 4-oxo-3,4,5,6,7,8-hexahydro-2,7-naphthyridine to resin via a sulfonyl linker enables sequential Cbz protection and cleavage with trifluoroacetic acid (TFA). This method achieves 38% overall yield with >97% diastereomeric purity, as confirmed by X-ray crystallography.
Alternative Routes via Rearrangement Reactions
Smiles Rearrangement of 1-Amino-3-[(2-hydroxyethyl)thio] Derivatives
Treatment of 1-amino-3-chloro-2,7-naphthyridines (2a–f ) with 2-mercaptoethanol generates 1-amino-3-[(2-hydroxyethyl)thio]-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles (5a–f ). Subsequent Smiles rearrangement in DMF at 80°C for 6 hours produces 1-amino-3-oxo-2,7-naphthyridines (6a–f ) in 89–93% yield. The Cbz group is introduced post-rearrangement via benzyl chloroformate, avoiding interference with the thiomethyl intermediate.
Curtius Rearrangement for Isocyanate Intermediates
Acyl azides derived from 2,7-naphthyridine-3-carboxylic acids undergo Curtius rearrangement to form isocyanates, which are trapped with benzyl alcohol to install the Cbz group. Using diphenylphosphoryl azide (DPPA) and TEA in acetonitrile, this one-pot procedure achieves 67% yield for the final urea derivative.
Catalytic Hydrogenation and Functionalization
Palladium-Catalyzed Coupling Reactions
Palladium-mediated Heck couplings introduce aryl/alkenyl groups at the 6-position of the naphthyridine core prior to Cbz protection. For instance, 6-bromo-1,2,3,4-tetrahydro-2,7-naphthyridine reacts with styrene derivatives under Pd(OAc)₂ catalysis to afford coupled products in 72–85% yield. Hydrogenolysis of the Cbz group post-coupling is achieved with H₂/Pd-C in ethanol, though this step is omitted in the final target compound.
Reductive Amination
Secondary amines at the 1st position are installed via reductive amination of ketone intermediates. Sodium triacetoxyborohydride (STAB) in DCM reduces imines formed from 3-oxo-2,7-naphthyridines and primary amines, yielding 85–90% of substituted derivatives.
Comparative Analysis of Synthetic Methods
Challenges and Optimization Strategies
Steric Hindrance in Cbz Installation
Bulkier substituents at the 7th position (e.g., benzyl) reduce reaction rates by 30–40% compared to methyl groups. Microwave-assisted synthesis (100°C, 30 minutes) mitigates this issue, enhancing yields to 75% for hindered substrates.
Chemical Reactions Analysis
Types of Reactions
7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) to modify the compound.
Substitution: Performing nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for diseases.
Industry: Using it as a building block for the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one is best contextualized through comparisons with related naphthyridine derivatives and tricyclic analogs. Below is a detailed analysis:
Structural Analogues
Spectroscopic and Physicochemical Properties
- 1,8-Naphthyridine-4(1H)-one Derivatives : Distinctive IR peaks at ~2200 cm⁻¹ (C≡N stretch) and δ 7.5–6.8 ppm in ¹H NMR for aromatic protons .
Biological Activity
7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one is a synthetic compound belonging to the class of naphthyridines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 284.31 g/mol. The compound features a naphthyridine core modified by a tetrahydro structure and a carbobenzyloxy (Cbz) protecting group, which may influence its biological interactions and pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₂O₃ |
| Molecular Weight | 284.31 g/mol |
| IUPAC Name | Benzyl 6-oxo-1,3,4,7-tetrahydro-2,7-naphthyridine-2-carboxylate |
| Appearance | White to yellow solid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in various metabolic pathways.
- Receptor Modulation : It could bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
- Nucleic Acid Interaction : Potential interactions with DNA or RNA could affect gene expression or replication processes.
Biological Activity Overview
Research has demonstrated that naphthyridine derivatives exhibit a range of biological activities including antimicrobial, anticancer, and anti-inflammatory effects. The specific activities of this compound are summarized below:
Antimicrobial Activity
Studies have shown that naphthyridine compounds possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated that similar naphthyridine derivatives exhibited activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research indicates that compounds within this class can inhibit cancer cell proliferation:
- Case Study : A derivative was tested against human cancer cell lines (e.g., MCF-7 breast cancer cells), showing IC50 values indicating effective cytotoxicity.
Anti-inflammatory Effects
The anti-inflammatory potential has been explored through various assays:
- Mechanistic Studies : Compounds similar to 7-Cbz have been shown to inhibit pro-inflammatory cytokine release in activated macrophages.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the naphthyridine structure significantly influence biological activity:
- Tetrahydro Modification : The presence of the tetrahydro group enhances lipophilicity and may improve membrane permeability.
- Cbz Group : The Cbz protecting group may stabilize the compound and modulate its interaction with target proteins.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. For example:
Q & A
Q. What are the primary synthetic routes for 7-Cbz-5,6,7,8-tetrahydro-2,7-naphthyridin-3(2H)-one?
Methodological Answer:
- Thermal Cyclization : Precursors like 2-amino-6-oxo-1-phenyl-4-(N-phenylcarbamoylmethyl)-1,6-dihydro-3-pyrimidinecarbonitrile undergo cyclization under reflux with triethylamine (Et₃N) and dimethylformamide (DMF), yielding ~60% product .
- Oxazole-Based Synthesis : N-(But-3-enyl)-4-methyloxazole-5-carboxanilide undergoes thermal dehydration to form tetrahydro-2,7-naphthyridinone derivatives .
- Multigram-Scale Synthesis : A general approach uses 3-bromopicolines as starting materials, enabling scalable production via iterative alkylation and cyclization steps .
Q. Example Reaction Table
| Precursor | Conditions | Yield | Reference |
|---|---|---|---|
| Pyrimidinecarbonitrile (15) | Et₃N, DMF, reflux | 60% | |
| Oxazole-carboxanilide (35) | Thermal dehydration | ~70% | |
| 3-Bromopicoline derivatives | Alkylation/cyclization steps | Scalable |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and saturation of the tetrahydro ring. For example, the Cbz group’s benzyl protons appear as a singlet at δ 7.2–7.4 ppm, while the naphthyridinone carbonyl resonates at ~170 ppm in ¹³C NMR .
- HPLC-MS : Ensure purity (>95%) and verify molecular weight (e.g., m/z 255.31 for C₁₅H₁₇N₃O) .
- X-Ray Crystallography : Resolve ambiguous stereochemistry in substituted derivatives .
Advanced Research Questions
Q. How can contradictory spectral data be resolved during structural elucidation?
Methodological Answer:
- Triangulation : Cross-validate using multiple techniques (e.g., 2D NMR like COSY or HSQC to confirm proton-proton correlations) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to identify misassignments .
- Isotopic Labeling : Use deuterated analogs to isolate overlapping signals in crowded spectra .
Q. Example Workflow
Perform ¹H NMR and note discrepancies in coupling constants.
Validate via ¹³C DEPT-135 to confirm quaternary carbons.
Q. How to design experiments for evaluating bioactivity (e.g., antioxidant potential)?
Methodological Answer:
- In Vitro Assays :
- ADMET Profiling :
Q. Bioactivity Data Example
| Assay | Result (IC₅₀) | Reference |
|---|---|---|
| DPPH Scavenging | 12.5 µM | |
| Lipid Peroxidation | 18.7 µM |
Q. How to optimize reaction yields while minimizing by-products?
Methodological Answer:
- Catalyst Screening : Test Pd/CaCO₃ for selective hydrogenation of unsaturated bonds without over-reduction .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to THF .
- By-Product Analysis : Use LC-MS to identify intermediates (e.g., dimeric adducts) and adjust stoichiometry .
Q. Case Study :
Q. What strategies address challenges in stereochemical control during synthesis?
Methodological Answer:
Q. How to validate computational models for predicting reactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
